molecular formula C23H27ClFN3O3 B2691170 4-((2-(4-chlorophenoxy)-2-methylpropanamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide CAS No. 1286724-52-4

4-((2-(4-chlorophenoxy)-2-methylpropanamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Cat. No.: B2691170
CAS No.: 1286724-52-4
M. Wt: 447.94
InChI Key: VOMPFBPCKWCZRF-UHFFFAOYSA-N
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Description

4-((2-(4-chlorophenoxy)-2-methylpropanamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H27ClFN3O3 and its molecular weight is 447.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Polyamide Synthesis : A study reported the synthesis and characterization of aromatic polyamides, highlighting the process starting from nucleophilic aromatic substitution reactions. These polyamides exhibit high thermal stability and are soluble in various organic solvents, suggesting potential applications in materials science (Yang et al., 1999).

Molecular Interaction Studies

  • Ligand Binding : Research on tropane ring analogues of paroxetine, a selective serotonin reuptake inhibitor, reveals the synthesis and biological evaluations of various isomers. This work underscores the importance of stereochemistry in ligand binding, offering insights into the design of SSRIs with potentially improved efficacy (Keverline-Frantz et al., 1998).

  • CB1 Cannabinoid Receptor Interaction : A study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) and its conformational analysis demonstrates its potent and selective antagonism for the CB1 cannabinoid receptor. This research provides a foundational understanding for the development of cannabinoid receptor modulators (Shim et al., 2002).

Antimicrobial and Antipathogenic Research

  • Antipathogenic Properties : A study on thiourea derivatives, including the synthesis, characterization, and testing of their interaction with bacterial cells, highlights significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Drug Metabolism and Pharmacokinetics

  • Orexin Receptor Antagonist Study : The metabolism and disposition of an orexin receptor antagonist in humans demonstrate extensive metabolism with principal routes involving oxidation. This study provides crucial insights into the pharmacokinetics of novel therapeutic agents for insomnia treatment (Renzulli et al., 2011).

Properties

IUPAC Name

4-[[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClFN3O3/c1-23(2,31-20-9-3-17(24)4-10-20)21(29)26-15-16-11-13-28(14-12-16)22(30)27-19-7-5-18(25)6-8-19/h3-10,16H,11-15H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMPFBPCKWCZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1CCN(CC1)C(=O)NC2=CC=C(C=C2)F)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.